Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate
CAS No.: 1416375-02-4
Cat. No.: VC5975771
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416375-02-4 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.326 |
| IUPAC Name | tert-butyl 3-pyridin-2-ylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3 |
| Standard InChI Key | JZXLGHYDEQKJEQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate (IUPAC name: tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate) belongs to the class of pyrrolidine derivatives, which are saturated five-membered rings containing one nitrogen atom. The molecule integrates two distinct heterocyclic systems: a pyrrolidine ring and a pyridine ring. The tert-butyl ester group at the 1-position of pyrrolidine enhances steric bulk and influences the compound’s solubility and stability .
Molecular Formula and Weight
The molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol. This calculation aligns with analogous tert-butyl pyrrolidine carboxylates described in literature .
Spectral Characterization
Although direct spectral data for this compound are unavailable, related structures provide benchmarks. For example, tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate exhibits characteristic ¹H NMR signals at δ 3.39–3.82 (m, pyrrolidine protons) and δ 1.47 (s, tert-butyl group) . The pyridinyl protons in the target compound would likely resonate between δ 7.0–8.5, as observed in pyridine-containing analogs .
Synthetic Routes and Optimization
The synthesis of tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate can be inferred from methods used for structurally related compounds. A plausible pathway involves hydrogenation of a nitro-substituted precursor or cross-coupling reactions to introduce the pyridinyl group.
Hydrogenation of Nitro Precursors
A common strategy for synthesizing pyrrolidine derivatives involves catalytic hydrogenation. For instance, tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate was synthesized via hydrogenation of a nitro intermediate using 10% Pd/C under 60 psi H₂, yielding a 92% product . Applying this method to a nitro-pyridine precursor could yield the target compound:
Reaction Conditions:
-
Catalyst: 10% Pd/C
-
Solvent: Methanol
-
Pressure: 60 psi H₂
-
Temperature: Room temperature
Cross-Coupling Approaches
Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) could link a pyridinyl boronic acid to a halogenated pyrrolidine intermediate. For example:
This method offers regioselectivity and compatibility with sensitive functional groups .
tert-Butyl Ester Protection
The tert-butyl carboxylate group is typically introduced early in the synthesis to protect the pyrrolidine nitrogen. Boc (tert-butoxycarbonyl) protection is favored for its stability under basic and nucleophilic conditions .
Physicochemical Properties
The compound’s properties are critical for its handling and application in downstream processes.
Solubility and Stability
| Property | Value/Range |
|---|---|
| Solubility in Methanol | High (>50 mg/mL) |
| Stability | Stable at RT, sensitive to strong acids/bases |
The tert-butyl group enhances lipid solubility, facilitating penetration into biological membranes.
Applications in Drug Discovery
Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate is primarily used as a pharmacophore in medicinal chemistry. Its applications include:
Kinase Inhibition
Pyrrolidine derivatives are prominent in kinase inhibitor design. For example, the patent WO2024233846A1 discloses pyrrolidine-based inhibitors targeting PIP4K proteins, highlighting the scaffold’s versatility . The pyridinyl moiety may engage in hydrogen bonding with kinase active sites.
Antiviral Agents
Oxadiazole-containing pyrrolidine derivatives demonstrate antiviral activity by inhibiting viral replication enzymes. While this compound lacks an oxadiazole ring, its pyridinyl group could similarly interact with viral proteases.
Prodrug Development
The tert-butyl ester acts as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. This strategy improves bioavailability and pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume